

Apigenin 7-diglucuronide CAS number and physiochemical data

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Compound of Interest

Compound Name: Apigenin 7-diglucuronide

CAS No.: 74696-01-8

Cat. No.: B600212

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Technical Guide: Apigenin 7-diglucuronide Executive Summary

Apigenin 7-diglucuronide (CAS 74696-01-8) is a specialized flavonoid glycoside characterized by the attachment of a disaccharide moiety—specifically two glucuronic acid units—to the 7-hydroxyl position of the apigenin backbone.^[1] Unlike its more common monoglucuronide counterpart (Apigenin 7-O-glucuronide, CAS 29741-09-1), the diglucuronide exhibits distinct polarity and metabolic stability profiles.

This compound is of increasing interest in ophthalmic and anti-inflammatory drug development due to its demonstrated capacity to protect retinal photoreceptors from oxidative stress. Its physiochemical behavior is dominated by the dual carboxylic acid functionalities on the sugar moiety, rendering it highly polar and significantly more water-soluble at neutral pH than the aglycone apigenin.

Chemical Identity & Nomenclature

Precise identification is critical to distinguish this molecule from the monoglucuronide.

Parameter	Technical Data
Chemical Name	Apigenin 7-O-diglucuronide
CAS Number	74696-01-8
Synonyms	Apigenin 7-O-β-D-diglucuronide; Apigenin 7-glucuronosylglucuronide
Molecular Formula	C ₂₇ H ₂₆ O ₁₇
Molecular Weight	622.49 g/mol
IUPAC Name	6-[6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
SMILES	<chem>C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O</chem>

Physiochemical Properties

The presence of two glucuronic acid units introduces two ionizable carboxyl groups, significantly altering the solubility profile compared to apigenin.

Property	Value / Description	Implication for Assay Design
Appearance	Yellow crystalline powder	Light sensitive; store in amber vials.
Solubility	Soluble in DMSO (>10 mg/mL), Pyridine, Methanol. Slightly soluble in water (pH dependent).	High solubility in basic buffers (pH > 7.4) due to carboxylate ionization.
pKa (Calculated)	~2.9 (Glucuronic acid -COOH), ~7.4 (7-OH), ~9.8 (4'-OH)	Mobile phases must be acidified (e.g., 0.1% Formic Acid) to suppress ionization for retention on C18 columns.
UV Maxima	269 nm (Band II), 335 nm (Band I)	Characteristic flavone spectrum; Band I shift indicates 7-position substitution.
LogP	-0.2 (Estimated)	Highly polar; low permeability across passive membranes without transporters.

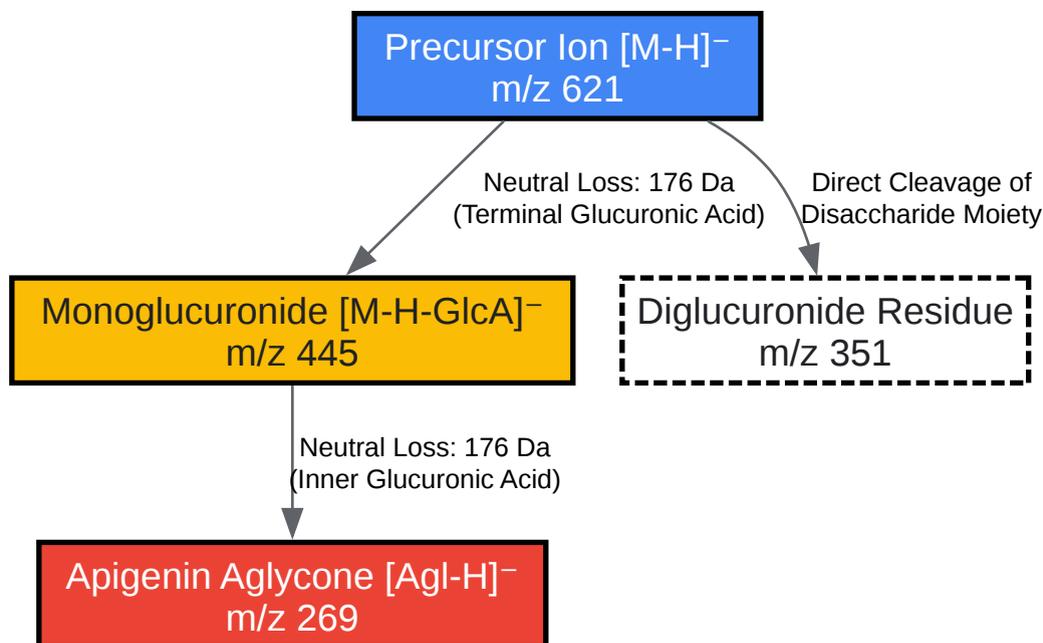
Analytical Characterization (LC-MS/MS)

Identification of **Apigenin 7-diglucuronide** is best achieved via tandem mass spectrometry (MS/MS) in negative ionization mode (ESI⁻). The fragmentation pattern is distinct, showing sequential loss of the glucuronic acid moieties.[2]

MS/MS Fragmentation Pathway[10][11][12]

- Precursor Ion [M-H]⁻: m/z 621
- Product Ion 1 [M-H-GlcA]⁻: m/z 445 (Loss of terminal glucuronic acid, -176 Da)
- Aglycone Ion [Apigenin-H]⁻: m/z 269 (Loss of second glucuronic acid, -176 Da)
- Sugar Cluster Ion: m/z 351 (Characteristic diglucuronide residue fragment)[3]

Visualization: MS/MS Fragmentation Logic



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Caption: Electrospray ionization (negative mode) fragmentation pathway for **Apigenin 7-diglucuronide**.

Biological Mechanism & Biosynthesis

Apigenin 7-diglucuronide is formed via sequential glycosylation reactions catalyzed by UDP-glucuronosyltransferases (UGTs). In biological systems, this modification serves as a Phase II detoxification mechanism, increasing water solubility for excretion, but also creating a reservoir of the bioactive aglycone that can be released via β -glucuronidase activity at target sites (e.g., inflammation sites).

Biosynthetic Pathway

The synthesis proceeds from Apigenin to the Monoglucuronide, and finally to the Diglucuronide.



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Caption: Sequential enzymatic biosynthesis of **Apigenin 7-diglucuronide** mediated by UDP-glucuronosyltransferases.

Experimental Protocols

Protocol A: Extraction from Plant Matrix (*Aloysia citrodora*)

This compound is naturally abundant in *Aloysia citrodora* (Lemon Verbena). The following protocol isolates the diglucuronide fraction.

- Tissue Preparation: Freeze-dry fresh leaves and grind to a fine powder (< 50 mesh).
- Extraction:
 - Solvent: 80% Methanol (aq).
 - Ratio: 1:10 (w/v).
 - Condition: Sonication for 30 mins at < 40°C (Prevent thermal degradation).
- Clarification: Centrifuge at 10,000 x g for 10 mins. Collect supernatant.
- Enrichment (SPE):
 - Cartridge: C18 Sep-Pak.
 - Equilibration: Methanol followed by Water (0.1% Formic Acid).

- Load: Supernatant.
- Wash: 10% Methanol (Removes polar impurities).
- Elute: 40-60% Methanol (Collect this fraction; Diglucuronides elute before aglycones).
- Purification: Semi-preparative HPLC using a C18 column with a Water/Acetonitrile gradient.

Protocol B: HPLC-DAD Quantification Conditions

System: Agilent 1200 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m). Mobile Phase:

- A: Water + 0.1% Formic Acid
- B: Acetonitrile + 0.1% Formic Acid Gradient:
- 0-5 min: 10% B
- 5-20 min: 10% -> 30% B (Diglucuronide elutes early due to polarity)
- 20-25 min: 30% -> 90% B (Wash) Flow Rate: 1.0 mL/min. Detection: 335 nm (Apigenin specific).

References

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